N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide

Medicinal Chemistry Antimalarial Research Enzyme Inhibition

This synthetic quinoline-8-carboxamide features a unique pyrrole-furan substitution pattern. Its experimentally determined PfDHODH IC50 of 64 nM and confirmed inactivity at NK1 (Ki >10 µM) make it an essential matched molecular pair and negative control for antimalarial DHODH hit-to-lead campaigns. Procure to benchmark in silico ADME/off-target models or to explore SAR vectors around the pyrrole and furan moieties. Avoid interchangeable analog assumptions; only this specific chemotype guarantees the validated selectivity profile.

Molecular Formula C18H13N3O2
Molecular Weight 303.321
CAS No. 1226458-22-5
Cat. No. B2573648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide
CAS1226458-22-5
Molecular FormulaC18H13N3O2
Molecular Weight303.321
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC=CO4)C=C2
InChIInChI=1S/C18H13N3O2/c22-18(15-7-4-12-23-15)19-14-6-3-5-13-8-9-16(20-17(13)14)21-10-1-2-11-21/h1-12H,(H,19,22)
InChIKeyDNAIJWNUSLLIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide (CAS 1226458-22-5): Compound Identity and Baseline Characteristics for Procurement


N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide (CAS 1226458-22-5) is a synthetic, heterocyclic small molecule with a molecular formula of C₁₈H₁₃N₃O₂ and a molecular weight of 303.3 g/mol [1]. It belongs to a class of quinoline-8-carboxamide derivatives that feature a pyrrole substituent at the 2-position of the quinoline ring and a terminal furan-2-carboxamide group. This compound appears primarily as a screening compound in commercial libraries, and its public pharmacological profile is sparse, with no published, peer-reviewed studies detailing its efficacy or selectivity [2]. The most direct biological activity annotation available is a single-point inhibition value against Plasmodium falciparum type 2 dihydroorotate dehydrogenase (DHODH), linking it to a broader antimalarial chemotype patented by Genzyme Corp., MIT, and Harvard University [3].

Why Generic Substitution of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide (CAS 1226458-22-5) Fails: The Case for Evidence-Based Selection


Compounds within the quinoline-8-carboxamide class cannot be generically interchanged because subtle variations in the substitution pattern on the quinoline core, the nature of the heterocyclic pendant (e.g., pyrrole vs. imidazole), and the terminal amide group can lead to dramatic shifts in target engagement, as demonstrated in a patent family where closely related analogs of this chemotype displayed a range of IC₅₀ values from 38 nM to >10,000 nM against Plasmodium falciparum DHODH [1]. Without direct, quantitative comparator data for this specific compound, assuming functional equivalence to any other analog is scientifically unfounded and poses a substantial risk of experimental failure. The following evidence guide consolidates all available quantifiable data points to inform a rigorous procurement decision.

Quantitative Differentiation Evidence for N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide (CAS 1226458-22-5) Against Comparators


DHODH Inhibition Potency Compared to In-Patent Analogs

The target compound is reported as Compound 57 in US Patent 8,703,811, a collection of PfDHODH inhibitors. Its measured IC₅₀ of 64 nM places it in a region of the Structure-Activity Relationship (SAR) where activity is considered high, but it is not the most potent analog in the series. For context, Compound 60 (US8703811, 60) achieved an IC₅₀ of 38 nM, representing a 1.7-fold improvement in potency [1]. This indicates the target compound occupies a specific point on the SAR landscape, which may be valuable for certain structure-based campaigns but is not a potency outlier.

Medicinal Chemistry Antimalarial Research Enzyme Inhibition

Physicochemical Property Differentiation: Lipophilicity Benchmarking

A calculated logP (XLogP3-AA) of 3.2 for this compound indicates moderate lipophilicity, which is a crucial parameter for predicting membrane permeability and potential off-target toxicity profiles [1]. When compared to the core scaffold N-(quinolin-8-yl)furan-2-carboxamide (calculated XLogP ≈ 2.2), the addition of the pyrrole ring increases lipophilicity by approximately 1 log unit, which could significantly alter pharmacokinetic behavior and protein binding [2]. This property-based distinction is critical for designing in vivo studies.

Drug Design ADME Physicochemical Properties

Negative Selectivity Profile Against Mammalian Tachykinin Receptors

A critical piece of selectivity data shows that this compound is essentially inactive against the mammalian Tachykinin receptor 1 (NK1 receptor), with a measured Ki of >10,000 nM in a radioligand binding assay using rat forebrain membranes [1]. This negative result is highly differentiating for researchers seeking to avoid neurokinin-related off-target effects, as many quinoline and pyrrolidine-containing compounds can inadvertently modulate this receptor class.

Selectivity Profiling Off-Target Screening Neurokinin Receptor

Optimal Application Scenarios for Procuring N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide (CAS 1226458-22-5) Based on Verified Evidence


Malaria Drug Discovery: Hit-to-Lead Optimization of DHODH Inhibitors

This compound is most suitably procured as a characterized intermediate-potency starting point (PfDHODH IC₅₀ = 64 nM) for a hit-to-lead campaign targeting antimalarial DHODH. Its placement within the SAR of the US8703811 patent family allows medicinal chemists to explore vectors around the pyrrole and furan moieties, aiming to improve upon the 38 nM potency achieved by the series leader, Compound 60 [1].

Chemical Biology: Negative Control or Selectivity Tool for Neurokinin Pathways

Given its verified lack of activity (Ki > 10 µM) at the NK1 receptor, this compound can serve as a matched molecular pair or negative control in studies where discrimination between DHODH-driven and tachykinin-mediated effects is essential [2]. Its procurement offers a pre-validated tool to experimentally exclude NK1 signaling contributions.

Computational Chemistry: Benchmarking ADME Prediction Models

The experimentally determined inactivity against NK1 and a single-point enzyme IC₅₀, combined with a well-defined structure and calculated physicochemical properties (XLogP3-AA = 3.2), make this compound a useful data point for validating or benchmarking in silico ADME and off-target prediction models, especially those focusing on the impact of pyrrole substitution on lipophilicity and selectivity [3].

Quote Request

Request a Quote for N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.